Cas no 139294-65-8 (Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-)

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-, is a substituted benzoic acid derivative featuring a 3-methylpyrrole moiety at the para position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties, which combine the aromaticity of benzoic acid with the heterocyclic functionality of pyrrole. The presence of the methyl group on the pyrrole ring enhances its stability and potential reactivity in further chemical modifications. Its applications may include serving as an intermediate in the development of bioactive molecules or functional materials. The compound is typically characterized by its purity, consistent performance, and suitability for specialized synthetic pathways.
Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)- structure
139294-65-8 structure
商品名:Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-
CAS番号:139294-65-8
MF:C12H11NO2
メガワット:201.22124
CID:1265360
PubChem ID:85629358

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)- 化学的及び物理的性質

名前と識別子

    • Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-
    • 139294-65-8
    • 4-(3-methyl-1H-pyrrol-1-yl)benzoic acid
    • 4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
    • EN300-7542024
    • 4-(3-Methylpyrrol-1-yl)benzoic acid
    • インチ: InChI=1S/C12H11NO2/c1-9-6-7-13(8-9)11-4-2-10(3-5-11)12(14)15/h2-8H,1H3,(H,14,15)
    • InChIKey: SGYKFIAWKYYIGW-UHFFFAOYSA-N
    • ほほえんだ: CC1=CN(C=C1)C2=CC=C(C=C2)C(=O)O

計算された属性

  • せいみつぶんしりょう: 201.07903
  • どういたいしつりょう: 201.078978594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • PSA: 42.23

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7542024-0.1g
4-(3-methyl-1H-pyrrol-1-yl)benzoic acid
139294-65-8 95%
0.1g
$366.0 2024-05-23
Aaron
AR028VHW-5g
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
5g
$4240.00 2023-12-16
Aaron
AR028VHW-250mg
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
250mg
$746.00 2025-02-17
1PlusChem
1P028V9K-1g
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
1g
$1369.00 2024-06-21
1PlusChem
1P028V9K-5g
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
5g
$3851.00 2024-06-21
Enamine
EN300-7542024-5.0g
4-(3-methyl-1H-pyrrol-1-yl)benzoic acid
139294-65-8 95%
5.0g
$3065.0 2024-05-23
Enamine
EN300-7542024-0.05g
4-(3-methyl-1H-pyrrol-1-yl)benzoic acid
139294-65-8 95%
0.05g
$245.0 2024-05-23
Enamine
EN300-7542024-10.0g
4-(3-methyl-1H-pyrrol-1-yl)benzoic acid
139294-65-8 95%
10.0g
$4545.0 2024-05-23
1PlusChem
1P028V9K-500mg
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
500mg
$1081.00 2024-06-21
Aaron
AR028VHW-1g
4-(3-methyl-1H-pyrrol-1-yl)benzoicacid
139294-65-8 95%
1g
$1479.00 2025-02-17

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)- 関連文献

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl)-に関する追加情報

Benzoic Acid, 4-(3-Methyl-1H-Pyrrol-1-yl): A Comprehensive Overview

Benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl), also known by its CAS number 139294-65-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a substituted pyrrole ring. The presence of the methyl group at the 3-position of the pyrrole ring introduces interesting electronic and steric properties, making it a versatile building block for various applications.

Recent studies have highlighted the potential of benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl) in the development of advanced materials. For instance, researchers have explored its role in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group in benzoic acid serves as a coordinating unit, enabling the formation of robust networks with metal ions. This property has led to applications in gas storage, catalysis, and sensing technologies. The integration of the pyrrole ring further enhances the electronic conductivity and stability of these materials, making them promising candidates for next-generation electronic devices.

In addition to its material science applications, benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl) has also been investigated for its biological activity. Studies have shown that this compound exhibits moderate antioxidant properties, which could be beneficial in the development of therapeutic agents. The pyrrole ring is known to participate in hydrogen bonding and π-π interactions, which are critical for bioactivity. Furthermore, the methyl substitution at the 3-position of the pyrrole ring may influence the compound's solubility and bioavailability, making it a potential lead compound for drug discovery.

The synthesis of benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl) typically involves a multi-step process. One common approach is the Friedländer annulation reaction, which allows for the formation of the pyrrole ring directly from simple precursors. This method not only simplifies the synthesis but also ensures high yields and good purity. Another approach involves the coupling of benzoic acid derivatives with pyrrole precursors using transition metal catalysts. These methods have been optimized in recent years to improve efficiency and scalability.

From an environmental perspective, benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl) has been studied for its biodegradability and eco-toxicity. Initial findings suggest that this compound is not inherently toxic to aquatic organisms at concentrations typically encountered in industrial settings. However, further research is needed to fully understand its long-term impact on ecosystems.

In conclusion, benzoic acid, 4-(3-methyl-1H-pyrrol-1-yl) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure and functional groups make it an attractive candidate for both academic research and industrial development. As new studies continue to emerge, this compound is expected to play an increasingly important role in advancing materials science and biotechnology.

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